5-Hexenyl acetate
Overview
Description
5-Hexenyl acetate is a linear ester. It can undergo ruthenium-catalyzed cross-metathesis reactions with α -substituted vinyl boronates in dichloromethane. It participates in the post-polymerization modification step during the preparation of poly(vinylnorbornene).
Scientific Research Applications
Photochemistry and Stability
The photochemistry of compounds related to 5-hexenyl acetate, such as 5-hexen-2-one, has been studied, revealing its stability towards photolysis and isomerization under certain conditions. This research provides insights into the photochemical behavior of similar compounds (Srinivasan, 1960).
Application in Pheromone Synthesis
This compound has been utilized in the synthesis of pheromones, such as the sex pheromone (4E,7Z)-4,7-Tridecadienyl acetate. This illustrates its role in creating bioactive compounds for ecological and agricultural applications (Kim & Park, 1995).
Biosynthesis Studies
Studies on the biosynthesis of related compounds, like cis-3-hexen-1-yl acetate, have been conducted, providing insights into enzymatic processes and optimization parameters for the production of flavor compounds (Chiang, Chang, & Shieh, 2003).
Chemical Reactions and Interactions
Research on the 5-hexenyl radical, a component related to this compound, has been carried out to understand its reactions and interactions with other compounds, contributing to a deeper understanding of organic chemistry mechanisms (Jewell, Mathew, & Warkentin, 1987).
Atmospheric Chemistry
Investigations into the reaction of ozone with compounds including trans-2-hexenyl acetate have been conducted, contributing to our understanding of atmospheric chemistry and the environmental impact of organic compounds (Grosjean, Grosjean, & Seinfeld, 1996).
Safety and Hazards
Mechanism of Action
Target of Action
5-Hexenyl acetate is a linear ester . It is primarily used in the synthesis of other compounds, such as (4E,7Z)-4,7-tridecadienyl acetate . It can also undergo ruthenium-catalyzed cross-metathesis reactions with α-substituted vinyl boronates .
Mode of Action
The mode of action of this compound involves its interaction with α-substituted vinyl boronates in dichloromethane . This reaction is catalyzed by ruthenium, resulting in the formation of new compounds .
Biochemical Pathways
This compound participates in the post-polymerization modification step during the preparation of poly(vinylnorbornene) . It also affects the phenylpropanoid pathways, which yield metabolites involved in many anti-oxidative processes .
Result of Action
The primary result of the action of this compound is the production of new compounds through cross-metathesis reactions . It also induces changes in the phenylpropanoid pathway .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is classified as a flammable liquid , suggesting that its stability and efficacy could be affected by temperature and the presence of ignition sources.
Properties
IUPAC Name |
hex-5-enyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h3H,1,4-7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLWNENKBSBMFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336950 | |
Record name | 5-Hexenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5048-26-0 | |
Record name | 5-Hexenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5048-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hexenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 5-Hexenyl acetate be used to create more complex molecules?
A1: Yes, this compound can act as a building block in organic synthesis. For instance, it can be employed as a chain transfer agent (CTA) in the metathetic degradation of Styrene-Butadiene Rubber (SBR) []. This process, catalyzed by a ruthenium-alkylidene complex, breaks down the SBR into smaller oligomers while attaching the functional group of this compound onto the polymer chain ends.
Q2: How does the concentration of this compound affect the metathesis reaction with SBR?
A2: Research shows that the concentration of this compound, when used as a CTA in the metathetic degradation of SBR, significantly influences the molecular weight and polydispersity of the resulting SBR oligomers []. Higher concentrations of this compound generally lead to shorter oligomers with lower molecular weights. This control over molecular weight is crucial for tailoring the properties of the final polymer product.
Q3: How can we confirm the incorporation of this compound into the SBR oligomers?
A3: The successful incorporation of this compound into the SBR oligomers can be confirmed through spectroscopic techniques. FTIR and 1H NMR analyses are particularly useful in this regard []. FTIR can identify the presence of specific functional groups, like the carbonyl group in the acetate, while 1H NMR provides detailed information about the hydrogen environments within the molecule, confirming the structure and attachment points.
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